Marcasite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

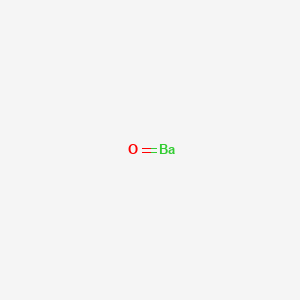

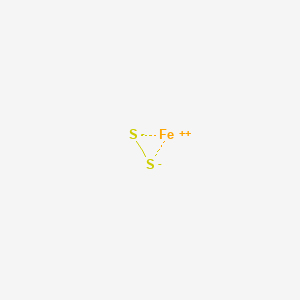

Marcasite is a mineral that has been used for centuries in jewelry making and decorative arts due to its unique metallic luster and color. However, recent scientific research has shown that marcasite also has potential applications in the field of materials science and biomedicine. In

Wissenschaftliche Forschungsanwendungen

Marcasite has potential applications in the field of materials science, including as a catalyst for chemical reactions, as a semiconductor in electronic devices, and as a material for energy storage. In biomedicine, marcasite has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Wirkmechanismus

The mechanism of action of marcasite in biomedicine is not well understood, but it is thought to involve the release of iron ions, which can generate reactive oxygen species that damage bacterial and fungal cells. In materials science, the mechanism of action of marcasite as a catalyst is thought to involve its unique crystal structure, which allows it to facilitate chemical reactions.

Biochemische Und Physiologische Effekte

In vitro studies have shown that marcasite can inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. However, the biochemical and physiological effects of marcasite in vivo are not well understood, and more research is needed to determine its potential toxicity and side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using marcasite in lab experiments is its unique crystal structure, which allows it to catalyze a variety of chemical reactions. However, marcasite can be difficult to synthesize and purify, and its potential toxicity and side effects need to be carefully considered when designing experiments.

Zukünftige Richtungen

Future research on marcasite could focus on developing new synthesis methods that are more efficient and cost-effective, as well as exploring its potential applications in energy storage and electronic devices. In biomedicine, future research could focus on determining the optimal dosage and delivery method of marcasite for the treatment of bacterial and fungal infections, as well as exploring its potential as a treatment for other diseases.

Synthesemethoden

Marcasite can be synthesized using a variety of methods, including hydrothermal synthesis, solvothermal synthesis, and chemical vapor deposition. Hydrothermal synthesis involves heating a mixture of iron and sulfur in a sealed container at high pressure and temperature. Solvothermal synthesis involves dissolving iron and sulfur in a solvent and then heating the solution at high pressure and temperature. Chemical vapor deposition involves heating a substrate and then exposing it to a gas containing iron and sulfur, which then reacts to form marcasite on the substrate.

Eigenschaften

CAS-Nummer |

1317-66-4 |

|---|---|

Produktname |

Marcasite |

Molekularformel |

FeS2 |

Molekulargewicht |

120 g/mol |

InChI |

InChI=1S/Fe.S2/c;1-2/q+2;-2 |

InChI-Schlüssel |

NIFIFKQPDTWWGU-UHFFFAOYSA-N |

Isomerische SMILES |

[S-][S-].[Fe+2] |

SMILES |

[S-][S-].[Fe+2] |

Kanonische SMILES |

[S-][S-].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)

![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)